molecular formula C4H5ClN4O B1582201 4-Chloro-5-hydrazinylpyridazin-3-ol CAS No. 6959-56-4

4-Chloro-5-hydrazinylpyridazin-3-ol

Cat. No.: B1582201
CAS No.: 6959-56-4
M. Wt: 160.56 g/mol
InChI Key: OIGROUYSAFLMAO-UHFFFAOYSA-N
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Description

4-Chloro-5-hydrazinylpyridazin-3-ol is a heterocyclic compound with the molecular formula C4H5ClN4O It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the fourth position and a hydrazinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-hydrazinylpyridazin-3-ol typically involves the reaction of 4-chloro-3-nitropyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydrazinylpyridazin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazones or other reduced derivatives.

    Substitution: Various substituted pyridazin-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-hydrazinylpyridazin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydrazinylpyridazin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

4-Chloro-5-hydrazinylpyridazin-3-ol can be compared with other similar compounds such as:

    4-Chloro-3-nitropyridazine: The precursor in its synthesis, which contains a nitro group instead of a hydrazinyl group.

    5-Hydrazinylpyridazin-3-ol: Lacks the chlorine substitution at the fourth position.

    4-Chloro-5-aminopyridazin-3-ol: Contains an amino group instead of a hydrazinyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-chloro-4-hydrazinyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-3-2(8-6)1-7-9-4(3)10/h1H,6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGROUYSAFLMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C(=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219856
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6959-56-4
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6959-56-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-5-hydrazino-3-pyridazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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